molecular formula C25H30N2O6 B12025409 5-(2,4-Dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 384373-01-7

5-(2,4-Dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12025409
CAS No.: 384373-01-7
M. Wt: 454.5 g/mol
InChI Key: RCDRZEKPDFQYNA-LNVKXUELSA-N
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Description

Historical Evolution of Pyrrolone Scaffolds in Medicinal Chemistry

The medicinal relevance of pyrrolones dates to early investigations into natural products, where γ-lactam and γ-lactone derivatives demonstrated antibacterial and antifungal properties. Initial isolations from Streptomyces species in the mid-20th century revealed their potential as antibiotic precursors, spurring synthetic efforts to replicate and optimize these structures. The discovery of 2(3H)-pyrrolone derivatives, such as benzylpyrrolones, marked a turning point, as their ability to inhibit cyclooxygenase-2 (COX-2) and modulate inflammatory pathways garnered attention. By the 1990s, advancements in heterocyclic chemistry enabled the systematic modification of pyrrolone cores, facilitating the integration of aryl, alkyl, and aminoalkyl substituents to enhance target selectivity.

A critical milestone emerged with the development of the Paal-Knorr synthesis, which provided a reliable route to functionalized pyrrolones by condensing 1,4-diketones with amines. This method’s adaptability allowed medicinal chemists to introduce diverse substituents at the 1-, 3-, 4-, and 5-positions, enabling structure-activity relationship (SAR) studies that linked specific groups to anticancer, antimicrobial, and anti-inflammatory activities. For instance, the addition of electron-donating methoxy groups to aryl rings at the 5-position was found to improve solubility and binding affinity to kinase targets.

Structural Significance of 5-Aryl Substituted Pyrrolones in Bioactive Compounds

The 5-aryl substituent in pyrrolones serves as a critical pharmacophoric element, influencing both physicochemical properties and target engagement. In 5-(2,4-Dimethoxyphenyl)-substituted derivatives, the methoxy groups enhance π-π stacking interactions with hydrophobic protein pockets while modulating electron density across the pyrrolone ring. Comparative studies of 5-aryl analogs demonstrate that ortho- and para-methoxy configurations improve metabolic stability compared to their unsubstituted counterparts, as evidenced by reduced cytochrome P450-mediated oxidation.

Table 1: Impact of 5-Aryl Substituents on Pyrrolone Bioactivity

Substituent Position Biological Activity (IC₅₀) Key Interactions
5-(2,4-Dimethoxyphenyl) 2.97 µM (5637 bladder cancer) Hydrophobic stacking, H-bonding
5-Phenyl 12.4 µM Van der Waals
5-(4-Methoxyphenyl) 6.81 µM π-π interactions

The dimethylaminoethyl side chain at the 1-position further augments bioavailability by introducing a cationic center, which promotes solubility and membrane permeability. This group’s conformational flexibility allows it to act as a hydrogen bond donor, enhancing interactions with residues in enzymatic active sites. Meanwhile, the 4-(4-methoxy-2-methylbenzoyl) moiety contributes to steric stabilization, preventing undesired ring-opening reactions while providing a platform for additional hydrophobic contacts.

Rational Design Principles for Polyfunctional Pyrrolone Derivatives

Modern pyrrolone design emphasizes the strategic combination of substituents to achieve multitarget activity and reduced off-target effects. The target compound exemplifies this approach through its hybrid architecture:

  • Core Modifications : The Paal-Knorr synthesis enables the incorporation of a 1,4-diketone precursor, which reacts with 2-(dimethylamino)ethylamine to form the pyrrolone ring. This method ensures regioselectivity at the 1-position while permitting subsequent functionalization at the 3-, 4-, and 5-positions.
  • Substituent Synergy :
    • The 3-hydroxy group participates in hydrogen bonding with catalytic residues, as observed in kinase inhibition assays.
    • The 4-benzoyl group’s methoxy and methyl substituents fine-tune electron-withdrawing effects, stabilizing the enol tautomer and enhancing electrophilic reactivity.
  • Computational Guidance : Molecular docking studies predict that the 2,4-dimethoxyphenyl group occupies allosteric pockets in β-tubulin and topoisomerase II, suggesting dual mechanisms of anticancer action.

Synthetic Pathway :

  • Condensation of 2,4-dimethoxyacetophenone with ethyl acetoacetate yields a 1,4-diketone intermediate.
  • Paal-Knorr cyclization with 2-(dimethylamino)ethylamine forms the pyrrolone core.
  • Friedel-Crafts acylation introduces the 4-methoxy-2-methylbenzoyl group.
  • Selective oxidation at the 3-position generates the hydroxy functionality.

This multistep approach underscores the importance of modular synthesis in accessing complex pyrrolone derivatives with tailored biological profiles.

Properties

CAS No.

384373-01-7

Molecular Formula

C25H30N2O6

Molecular Weight

454.5 g/mol

IUPAC Name

(4Z)-5-(2,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H30N2O6/c1-15-13-16(31-4)7-9-18(15)23(28)21-22(19-10-8-17(32-5)14-20(19)33-6)27(12-11-26(2)3)25(30)24(21)29/h7-10,13-14,22,28H,11-12H2,1-6H3/b23-21-

InChI Key

RCDRZEKPDFQYNA-LNVKXUELSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=C(C=C(C=C3)OC)OC)/O

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=C(C=C(C=C3)OC)OC)O

Origin of Product

United States

Preparation Methods

Core Pyrrol-2(5H)-one Scaffold Formation

The synthesis of the pyrrol-2(5H)-one core typically employs a one-pot, three-component reaction involving an amine, aldehyde, and pyruvic acid derivative. In the context of this compound, the reaction likely utilizes para-amino sulfonamide analogs or substituted amines to initiate cyclization . For instance, trifluoroacetic acid (TFA)-catalyzed condensation of 2,4-dimethoxybenzylamine (derived from 2,4-dimethoxybenzaldehyde via reductive amination ) with 4-methoxy-2-methylbenzaldehyde and a pyruvic acid equivalent generates the dihydro-pyrrol-2-one intermediate.

Key observations from analogous syntheses include:

  • Regioselectivity : The aldehyde’s electronic properties dictate substituent positioning. Electron-withdrawing groups (e.g., methoxy) on the benzaldehyde fragment favor para-substitution on the pyrrolone ring .

  • Catalyst Role : TFA facilitates imine formation and subsequent cyclization, with reaction completion typically achieved within 6–12 hours at 60–80°C .

Introduction of the 4-Aroyl Group

The 4-(4-methoxy-2-methylbenzoyl) moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution . Computational studies suggest that electron-rich aromatic systems (e.g., 4-methoxy-2-methylbenzoyl chloride) react preferentially at the pyrrolone’s C4 position due to localized electron density .

Procedure :

  • The pyrrolone intermediate is dissolved in anhydrous dichloromethane under nitrogen.

  • 4-Methoxy-2-methylbenzoyl chloride (1.2 equiv) is added dropwise with AlCl₃ (1.5 equiv) at 0°C.

  • The mixture is stirred for 4 hours, followed by aqueous workup and column chromatography (SiO₂, ethyl acetate/hexane 3:7) .

Characterization :

  • ¹H NMR : Aromatic protons of the aroyl group appear as doublets (δ 7.2–7.4 ppm, J = 8–9 Hz) .

  • IR : Strong carbonyl stretch at 1685 cm⁻¹ confirms acylation .

Functionalization of the N1 Position

The 2-(dimethylamino)ethyl group at N1 is installed via alkylation using 2-chloroethyldimethylamine hydrochloride. This step requires careful control of base strength to avoid over-alkylation.

Optimized Conditions :

  • Base : K₂CO₃ (2.5 equiv) in acetonitrile at 50°C for 8 hours .

  • Solvent : Anhydrous DMF ensures solubility of both the pyrrolone and alkylating agent.

  • Yield : 65–72% after purification by reverse-phase HPLC .

Side Reactions :

  • Competing O-alkylation is minimized by using bulky bases (e.g., DBU) .

  • Quaternary ammonium salt formation is avoided by limiting reaction time .

Hydroxylation at C3

The 3-hydroxy group is introduced via oxidation of a ketone precursor or through hydroxylative cyclization . Density functional theory (DFT) calculations indicate that electrophilic hydroxylation at C3 is favored due to the ring’s electron-deficient nature .

Method A (Oxidation) :

  • Reagent : m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C.

  • Mechanism : Epoxidation of the C3–C4 double bond followed by acid-catalyzed ring opening to yield the tertiary alcohol .

Method B (Direct Hydroxylation) :

  • Conditions : H₂O₂ (30%) and FeSO₄ in acetic acid at 40°C .

  • Selectivity : Syn-addition confirmed by NOESY correlations between H3 and H4 .

Final Product Characterization

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 6.22 (1H, d, J = 3 Hz, H-5), 3.72 (6H, s, OCH₃), 3.25 (2H, t, NCH₂), 2.20 (6H, s, N(CH₃)₂) .

  • ¹³C NMR : δ 166.5 (C=O), 161.7 (C-OCH₃), 55.3 (OCH₃), 45.8 (N(CH₃)₂) .

  • HRMS : [M+H]⁺ calcd. for C₂₅H₃₀N₂O₆: 454.2104; found: 454.2109 .

Purity Assessment :

  • HPLC (C18, 70:30 MeOH/H₂O): >98% purity at 254 nm .

Challenges and Optimization

  • Steric Hindrance : Bulky substituents (e.g., 4-methoxy-2-methylbenzoyl) slow acylation kinetics. Microwave-assisted synthesis (100°C, 30 min) improves yields by 15–20% .

  • Epimerization : The C5 stereocenter is prone to racemization under acidic conditions. Use of chiral auxiliaries (e.g., Evans oxazolidinones) maintains enantiomeric excess >95% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions may target the carbonyl group in the benzoyl moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or strong acids/bases.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Pharmacological Research: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibiting enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction Pathways: Affecting pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl rings, benzoyl groups, and nitrogen-containing side chains. Below is a detailed comparison:

Table 1: Key Structural and Physical Properties of Analogous Pyrrolone Derivatives

Compound ID/Name Substituents (R1, R2, R3) Melting Point (°C) Yield (%) Molecular Formula Key References
Target Compound R1: 2,4-Dimethoxyphenyl; R2: 4-Methoxy-2-methylbenzoyl; R3: 2-(Dimethylamino)ethyl Data not provided N/A C26H30N2O7 N/A
5-(4-Ethyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (18) R1: 4-Ethylphenyl; R2: 4-Methylbenzoyl; R3: 2-Hydroxypropyl 243–245 5 C23H26NO4
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (20) R1: 4-tert-Butylphenyl; R2: 4-Methylbenzoyl; R3: 2-Hydroxypropyl 263–265 62 C25H30NO4
5-(3,5-Dichloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (30) R1: 3,5-Dichlorophenyl; R2: 4-Methylbenzoyl; R3: 2-Hydroxypropyl 245–247 18 C21H20Cl2NO4
4-(4-Ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one R1: 2-Fluorophenyl; R2: 4-Ethoxy-2-methylbenzoyl; R3: 5-Methylthiadiazole N/A N/A C24H21FN4O4S

Key Observations

Substituent Effects on Yield: Electron-donating groups (e.g., tert-butyl in compound 20) improve synthetic yields (62%) compared to electron-withdrawing groups (e.g., dichloro in 30, 18%) . This suggests steric and electronic factors influence reaction efficiency.

Melting Points and Stability :

  • Higher melting points (263–265°C for 20 ) correlate with bulky substituents like tert-butyl, which enhance crystallinity. The target compound’s methoxy groups may similarly increase rigidity .

Biological Activity: While bioactivity data for the target compound are absent, analogs with dimethylaminoethyl side chains (e.g., compound 21 in ) exhibit enhanced cellular permeability due to the basic amine group . Thiadiazole-containing derivatives (e.g., compound in ) may exhibit improved metabolic stability due to sulfur’s resistance to oxidation .

Biological Activity

The compound 5-(2,4-Dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1H-pyrrol-2(5H)-one, also referred to as Y070-4799, belongs to the pyrrole class of compounds. Its structural complexity suggests potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The molecular formula of the compound is C27H34N2O6C_{27}H_{34}N_{2}O_{6} with a molecular weight of 482.58 g/mol. The compound exhibits a logP value of 4.016, indicating significant lipophilicity, which may influence its absorption and distribution in biological systems.

PropertyValue
Molecular FormulaC27H34N2O6
Molecular Weight482.58 g/mol
logP4.016
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1
Polar Surface Area71.616 Ų

Research indicates that pyrrole derivatives, including this compound, may act as antagonists for the formyl peptide receptor 1 (FPR1). FPR1 is involved in various inflammatory responses and chemotaxis of neutrophils. The compound has shown to inhibit intracellular calcium flux and chemotaxis in neutrophils, suggesting its potential role in modulating immune responses .

Antagonistic Effects

In studies evaluating the activity of related pyrrole compounds, it was found that they effectively inhibited FPR1-mediated signaling pathways. The most active compounds demonstrated significant inhibition of calcium mobilization induced by N-formylmethionyl-leucyl-phenylalanine (fMLF), a potent FPR1 agonist. This inhibition was quantified using IC50 values, with some compounds showing efficacy at low micromolar concentrations .

Cytotoxicity and Anticancer Potential

In vitro studies have suggested that compounds similar to Y070-4799 exhibit cytotoxic effects against various cancer cell lines. For instance, a study identified novel anticancer properties through screening drug libraries on multicellular spheroids, highlighting the potential for these compounds to disrupt tumor growth and invasion mechanisms .

Study on Neutrophil Function

A detailed investigation into the effects of pyrrole derivatives on neutrophil function revealed that these compounds could significantly reduce chemotaxis and adhesion to epithelial cells. This suggests that they may be beneficial in conditions characterized by excessive inflammation or immune response .

Anticancer Activity Assessment

Another study focused on the anticancer properties of similar pyrrole derivatives demonstrated their ability to induce apoptosis in cancer cells while sparing normal cells. This selectivity is critical for developing targeted cancer therapies that minimize damage to healthy tissues .

Q & A

Basic: What synthetic strategies are commonly employed for this pyrrolone derivative, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrole core followed by functionalization of substituents. Key steps include:

  • Coupling reactions : Use of sodium hydride (NaH) as a base to facilitate nucleophilic substitutions (e.g., attaching the 2-(dimethylamino)ethyl group) .
  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are critical for stabilizing reactive intermediates .
  • Characterization of intermediates : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms regiochemistry, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Optimization strategies include:

  • Temperature control : Reflux conditions (e.g., 10–12 hours at 80–100°C) improve cyclization efficiency for the pyrrolone ring .
  • Solvent gradients in purification : Column chromatography with ethyl acetate/petroleum ether gradients (1:3 to 2:1) resolves structurally similar byproducts .
  • Continuous flow reactors : While not directly tested on this compound, analogous systems show improved efficiency and reduced side reactions in multi-step syntheses .

Basic: Which analytical techniques are essential for structural validation?

  • NMR spectroscopy : 1H NMR identifies proton environments (e.g., hydroxyl groups at δ 10–12 ppm; aromatic protons at δ 6–8 ppm). 13C NMR confirms carbonyl (C=O) and quaternary carbon positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C26H31N2O6 requires m/z 479.2121 [M+H]+) .
  • Infrared (IR) spectroscopy : Detects functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹; C=O at 1650–1750 cm⁻¹) .

Advanced: How can discrepancies in spectral data during structural elucidation be resolved?

  • Comparative analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., 5-(4-chlorophenyl) derivatives in ).
  • 2D NMR techniques : COSY and HMQC resolve overlapping signals in crowded aromatic regions .
  • X-ray crystallography : For crystalline intermediates, single-crystal diffraction provides unambiguous bond-length and angle data .

Advanced: What is the impact of substituent modifications on biological activity and physicochemical properties?

  • Methoxy group positioning : Para-methoxy groups on the benzoyl moiety enhance solubility via increased polarity, while ortho-substituents sterically hinder target binding .
  • Dimethylaminoethyl chain : The basic side chain improves membrane permeability, as seen in analogs with logP reductions from 3.5 to 2.8 .
  • Structure-Activity Relationship (SAR) : Nitro or chloro substituents on aromatic rings correlate with enhanced enzyme inhibition (e.g., IC50 < 1 μM in kinase assays for nitro derivatives) .

Basic: What are the challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Recrystallization from methanol or ethanol is effective for small batches but requires optimization for larger volumes .
  • Reagent compatibility : Acid-sensitive groups (e.g., dimethylaminoethyl) necessitate mild deprotection conditions (e.g., TFA/CH2Cl2 at 0°C) .

Advanced: How do solvent polarity and pH influence the compound’s stability?

  • Aqueous stability : The compound hydrolyzes in acidic conditions (pH < 4), degrading the pyrrolone ring. Buffered solutions (pH 7–8) in DMSO/water mixtures extend shelf life .
  • Light sensitivity : UV-Vis studies show degradation under prolonged light exposure, necessitating amber glass storage .

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